molecular formula C18H27NO2 B5140800 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5140800
M. Wt: 289.4 g/mol
InChI Key: ZQIOKZDDGDLJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a synthetic compound with potential applications in scientific research. DMTQ belongs to the class of isoquinoline alkaloids and has a unique chemical structure that makes it an interesting target for researchers.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline may also modulate the activity of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can affect a variety of biochemical and physiological processes in the body. It has been shown to increase locomotor activity in mice, suggesting a stimulant effect. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the release of dopamine in the brain, which could lead to increased feelings of reward and pleasure.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine signaling pathways. However, one limitation is that 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound, which means that its effects may not be representative of those of naturally occurring compounds.

Future Directions

There are several potential future directions for research on 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline analogues that could have improved pharmacological properties. Another area of interest is the study of the long-term effects of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline on the brain and behavior. Additionally, 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline could be studied in the context of various neurological and psychiatric disorders, such as Parkinson's disease and addiction.
In conclusion, 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its unique chemical structure and high affinity for the dopamine D2 receptor make it an interesting target for researchers. While there are limitations to its use in lab experiments, there are several potential future directions for research on 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline.

Synthesis Methods

The synthesis of 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that requires advanced organic chemistry techniques. One of the most common synthesis methods involves the reaction of 3-methylcyclohexanone with 4-methoxyphenylacetonitrile to form an intermediate compound. This intermediate is then converted to 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline through a series of chemical reactions, including reduction and cyclization.

Scientific Research Applications

6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 6,7-dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have an inhibitory effect on the reuptake of dopamine, which could lead to increased dopamine levels in the brain.

properties

IUPAC Name

6,7-dimethoxy-2-(3-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-13-5-4-6-16(9-13)19-8-7-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIOKZDDGDLJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-(3-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline

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